2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophen yl)acetamide
CAS No.:
Cat. No.: VC16281587
Molecular Formula: C16H11Cl4N5OS
Molecular Weight: 463.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Cl4N5OS |
|---|---|
| Molecular Weight | 463.2 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H11Cl4N5OS/c17-8-1-3-10(12(19)5-8)15-23-24-16(25(15)21)27-7-14(26)22-9-2-4-11(18)13(20)6-9/h1-6H,7,21H2,(H,22,26) |
| Standard InChI Key | QJYFFLNGWMIUGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Introduction
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a triazole ring, along with dichlorophenyl groups, contributes to its potential pharmacological applications.
Key Structural Features:
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Triazole Ring: A five-membered ring containing three nitrogen atoms, known for its ability to mimic natural substrates or ligands.
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Dichlorophenyl Groups: Contribute to its chemical reactivity and biological activity.
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Acetamide Functional Group: Enhances its interaction with biological targets.
Synthesis and Preparation
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic synthesis techniques. A common method includes the reaction of 4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base. Solvents like ethanol or dimethylformamide are used under reflux conditions to facilitate the reaction.
Synthesis Steps:
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Formation of Triazole Intermediate: Reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate.
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Cyclization: The intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.
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Acetylation: The final step involves the reaction of the triazole derivative with 3,4-dichlorophenyl isocyanate to form the desired acetamide compound.
Biological Activities and Potential Applications
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is primarily explored for its potential applications in pharmaceuticals. Its biological activities include:
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Antimicrobial Properties: The triazole moiety is known for its efficacy against various pathogens.
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Anticancer Properties: Potential therapeutic applications in treating cancer due to its interaction with specific molecular targets.
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Inflammatory Conditions: May exhibit anti-inflammatory effects by inhibiting specific enzymes or receptors.
Biological Activities Table:
| Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
| Anti-inflammatory | Treatment of inflammatory conditions |
Research Findings and Future Directions
In vitro studies are crucial for understanding the efficacy of this compound against pathogens or in treating inflammatory conditions. Molecular docking studies can provide insights into its interaction with specific biological targets, such as enzymes or receptors. Further research is needed to fully explore its therapeutic potential and optimize its structure for improved biological activity.
Future Research Directions:
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In Vitro and In Vivo Studies: To assess its efficacy and safety in biological systems.
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Structure Optimization: To enhance its binding affinity and specificity towards target molecules.
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Toxicity Assessment: To evaluate its potential side effects and ensure it is safe for therapeutic use.
Given the limited availability of specific data on 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide, further research and detailed studies are required to fully elucidate its properties and applications.
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